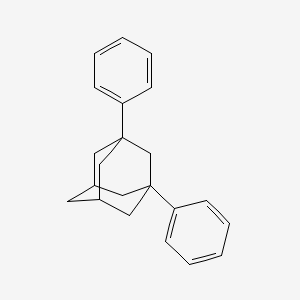

1,3-Diphenyladamantane

Descripción general

Descripción

1,3-Diphenyladamantane is a chemical compound with the molecular formula C22H24 . It is a derivative of adamantane, a type of diamondoid, which are cage-like, polycyclic hydrocarbons with the formula C10H16 .

Synthesis Analysis

The synthesis of this compound involves the use of bidentate organic molecules with imidazole or benzimidazole moieties connected to a rigid this compound spacer . These molecules are unique building blocks that facilitate the assembly of supramolecular architectures in the solid state via metal-coordination .Molecular Structure Analysis

The molecular structure of this compound is determined by single-crystal X-ray analysis . The complexation of bidentate ligand-bearing imidazole moieties with cobalt(II) or cadmium(II) ions in methanol/chloroform produces complexes that show doubly-interpenetrated two-dimensional (2D) sheets . The molecular shape and bulkiness of the ligand design are crucial in the control of coordination polymers .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of coordination bonds between the cobalt or cadmium metal centers and the nitrogen atoms of the imidazole groups . The crystallization solutions were subjected to cold-spray ionization mass spectrometry (CSI-MS), and ion peaks derived from complexes with metal-ligand 1:2 and 1:1 were observed in complexation with ligands bearing the imidazole and benzimidazole moieties, respectively .Aplicaciones Científicas De Investigación

Molecular Engineering and Microstructure Formation

1,3-Diphenyladamantane and its analogues have been extensively studied for their ability to form ordered assemblies with unique properties. These assemblies possess mechanical, optical, piezoelectric, and semiconductive properties. Such structures find applications in energy storage, biosensing, light emission, drug delivery, artificial photosynthesis, and chemical propulsion (Pellach et al., 2016).

Antimicrobial and Anticancer Activities

Diphenyl 1-(pyridin-3-yl)ethylphosphonates, a series derived from this compound, have demonstrated significant antimicrobial activities against various bacteria and fungi, as well as anticancer activities against liver carcinoma and breast adenocarcinoma cell lines (Abdel-megeed et al., 2012).

Therapeutic Applications in Medicine

Chalcone derivatives, including 1,3-diphenyl-2-propene-1-one, are recognized for their potential in therapeutic applications. These compounds exhibit pharmacological activities such as antiproliferative, antidiabetic, anti-infective, anti-inflammatory, antioxidant, antiaging, neuroprotective, and cardioprotective effects (Mahapatra et al., 2019).

Crystal Structure Analysis

The study of the crystal structure of this compound has provided insights into the orientation of phenyl rings in such compounds, influencing the understanding of molecular interactions and packing patterns (Tukada & Mochizuki, 2003).

Self-Assembly and Solvent Effects

Research on diphenylalanine peptides, including studies on their self-assembly in different solvents, has implications for biological and technological applications. This work helps in understanding how different solvents affect the structural properties of these peptides, leading to various nanostructures (Rissanou et al., 2013).

Synthesis and Applications of Metal Chalcone Complexes

Metal complexes containing chalcone and its derivatives are being studied for their unique coordination chemistry and potential pharmaceutical applications, including anticancer activity and selective cytotoxicity (Sulpizio et al., 2018).

Biological Synthesis Applications

The 1,3-dipolar cycloaddition of azomethine ylides, which involves this compound structures, is crucial for the synthesis of complex compounds with natural product scaffolds. This method is used extensively in chemical biology research for the synthesis of focused compound libraries inspired by natural products (Narayan et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-diphenyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24/c1-3-7-19(8-4-1)21-12-17-11-18(13-21)15-22(14-17,16-21)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWCFYNNDXUQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397658 | |

| Record name | 1,3-diphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40189-21-7 | |

| Record name | 1,3-diphenyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

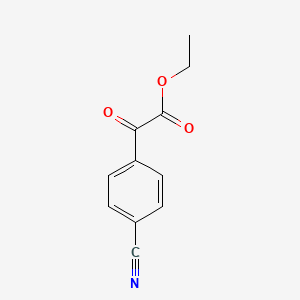

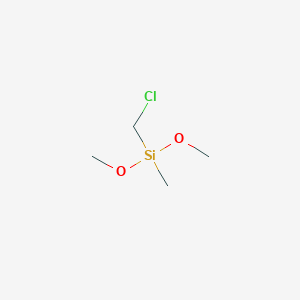

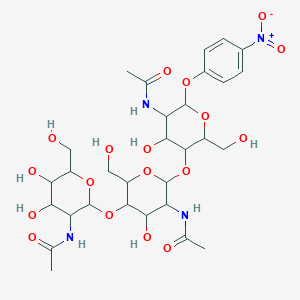

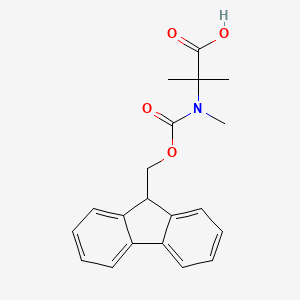

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)